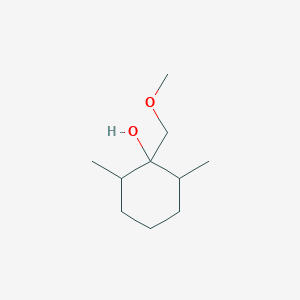

1-(Methoxymethyl)-2,6-dimethylcyclohexanol

Description

Contextual Significance of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol within Cyclohexanol (B46403) Derivatives

The compound this compound is a specific example of a substituted cyclohexanol that incorporates a methoxymethyl ether. The 2,6-dimethylcyclohexanol (B1210312) core is a well-studied scaffold, with its various stereoisomers having been investigated for applications such as potential anesthetics, owing to their structural similarity to propofol. smith.edusmith.edu The presence of the two methyl groups at the 2 and 6 positions introduces chirality and influences the conformational preferences of the cyclohexane (B81311) ring, which can, in turn, direct the stereochemical outcome of further reactions.

The methoxymethyl group at the 1-position, attached to the hydroxyl group, suggests its primary role is that of a protecting group. In a synthetic sequence, the hydroxyl group of 2,6-dimethylcyclohexanol would be temporarily masked as its MOM ether to allow for chemical transformations elsewhere in the molecule that would otherwise be incompatible with a free alcohol. The stability of the MOM ether to non-acidic reagents is critical in this context.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Core Structure | Cyclohexanol |

| Substituents | Two methyl groups at positions 2 and 6 |

| A methoxymethyl ether at position 1 | |

| Chirality | Multiple stereocenters are present |

| Functional Groups | Alcohol (protected as a MOM ether) |

Academic Rationale for Investigating this compound

The academic interest in a molecule like this compound stems from several key areas of organic synthesis. The primary rationale for its study would likely be within the context of methodology development for the protection and deprotection of sterically hindered alcohols. The tertiary nature of the hydroxyl group in this compound, flanked by two methyl groups, presents a sterically congested environment. Investigating the efficiency of the introduction and cleavage of the MOM group under these conditions would provide valuable insights into the scope and limitations of this protecting group strategy.

Furthermore, the diastereoselective synthesis of substituted cyclohexanols is a significant focus of contemporary research. nih.govresearchgate.net The synthesis of 2,6-dimethylcyclohexanol itself can result in a mixture of diastereomers. smith.edu The subsequent protection of the hydroxyl group could be used to favor a particular conformation or to influence the stereochemical outcome of reactions at other positions on the ring.

Research into this compound could also be driven by its potential as an intermediate in the total synthesis of more complex natural products where a substituted cyclohexanol moiety is a key structural element. The ability to selectively protect the hydroxyl group allows for the sequential introduction of other functionalities, building up molecular complexity in a controlled manner.

The table below outlines potential research areas involving this compound:

| Research Area | Focus |

| Protecting Group Chemistry | Studying the kinetics and yields of MOM ether formation and cleavage on a sterically hindered tertiary alcohol. |

| Stereoselective Synthesis | Utilizing the MOM ether to influence the stereochemical outcome of subsequent reactions on the cyclohexane ring. |

| Natural Product Synthesis | Employing this compound as a key building block in the synthesis of complex target molecules. |

| Conformational Analysis | Investigating the influence of the methoxymethyl group on the conformational equilibrium of the 2,6-dimethylcyclohexanol ring system. |

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)-2,6-dimethylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8-5-4-6-9(2)10(8,11)7-12-3/h8-9,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKWDFSCAUIPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1(COC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxymethyl 2,6 Dimethylcyclohexanol

Retrosynthetic Analysis of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol

A plausible retrosynthetic analysis of this compound would disconnect the molecule at the C1-C(methoxymethyl) bond. This leads to the key precursor, 2,6-dimethylcyclohexanone (B152311), a readily available starting material. The methoxymethyl group could be introduced via a nucleophilic addition of a methoxymethyl organometallic reagent.

This primary disconnection suggests a synthetic route starting from 2,6-dimethylcyclohexanone and involving the formation of a carbon-carbon bond at the carbonyl carbon. The stereochemistry of the final product would be determined by the facial selectivity of the nucleophilic attack on the ketone and any subsequent stereoselective reductions, if applicable.

Postulated Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most direct approach to synthesize this compound would involve the reaction of 2,6-dimethylcyclohexanone with a suitable methoxymethyl nucleophile.

A primary candidate for this transformation is the use of a methoxymethyl organometallic reagent, such as methoxymethyl lithium or a methoxymethyl Grignard reagent. These reagents can be generated in situ from chloromethyl methyl ether or a similar precursor. The addition of this nucleophile to the carbonyl group of 2,6-dimethylcyclohexanone would yield the target tertiary alcohol.

Table 1: Hypothetical Reagents for the Synthesis of this compound from 2,6-dimethylcyclohexanone

| Reagent | Description |

| Methoxymethyl lithium | A strong nucleophile that can be prepared by the reaction of chloromethyl methyl ether with a strong base like n-butyllithium. |

| Methoxymethylmagnesium chloride | A Grignard reagent that can also act as a nucleophile to attack the carbonyl group. |

Enantioselective Synthesis of this compound

Achieving an enantioselective synthesis of this compound would require the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the key bond-forming step. Given the prochiral nature of 2,6-dimethylcyclohexanone, an asymmetric addition of the methoxymethyl nucleophile could potentially be achieved using a chiral ligand to modify the organometallic reagent or a chiral catalyst to direct the approach of the nucleophile.

Diastereoselective Approaches to this compound

The synthesis of this compound from 2,6-dimethylcyclohexanone will result in the formation of a new stereocenter at the C1 position. The diastereoselectivity of this addition will be influenced by the existing stereocenters at C2 and C6. The approach of the nucleophile will be directed by steric hindrance from the two methyl groups. Depending on the conformation of the cyclohexanone (B45756) ring, the nucleophile may preferentially attack from the less hindered face, leading to a specific diastereomer. The use of different organometallic reagents and reaction conditions could potentially influence the diastereomeric ratio.

Convergent and Linear Synthesis Strategies for this compound

A linear synthesis strategy is the most straightforward postulated approach, starting from 2,6-dimethylcyclohexanone and introducing the methoxymethyl group in a single step.

A convergent strategy is less apparent for this target molecule due to its relatively simple structure. Such a strategy would involve the synthesis of separate fragments that are then combined. For this molecule, a convergent approach does not offer a significant advantage over a linear one.

Novel Methodologies for the Preparation of this compound

As the synthesis of this compound is not documented, any successful preparation would be considered a novel methodology.

Catalytic Transformations in this compound Synthesis

Future research into the synthesis of this compound could explore the use of catalytic methods to improve efficiency and stereoselectivity. For instance, a catalytic asymmetric addition of a methoxymethyl equivalent to 2,6-dimethylcyclohexanone could be a promising avenue. This could involve the use of a chiral Lewis acid or a transition metal catalyst in conjunction with a suitable methoxymethylating agent.

Green Chemistry Principles in this compound Synthesis

(No information available)

Flow Chemistry Applications for this compound Production

(No information available)

Stereochemical Investigations of 1 Methoxymethyl 2,6 Dimethylcyclohexanol

Conformational Analysis of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol Isomers

A conformational analysis of this compound would involve the study of the spatial arrangement of its atoms and the interconversion between different conformations. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize angular and torsional strain. For this compound, several stereoisomers exist, and the preferred conformation for each would depend on the steric and electronic interactions between the substituents: the hydroxyl group, the methoxymethyl group, and the two methyl groups at positions 2 and 6.

Table 1: Hypothetical Conformational Energy Contributions for Substituents on a Cyclohexane Ring

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -OH | 0.9 (in non-polar solvent) |

| -OCH₂CH₃ (as proxy for -CH₂OCH₃) | ~1.0-1.2 |

Note: The A-value represents the energy difference when a substituent moves from an equatorial to an axial position. Data is generalized and would need to be specifically calculated for this compound.

Stereoisomer Elucidation and Absolute Configuration Determination for this compound

This compound has multiple stereocenters (at C1, C2, and C6), leading to the possibility of several stereoisomers (diastereomers and enantiomers). The elucidation of these stereoisomers would involve their separation, typically using chromatographic techniques such as chiral High-Performance Liquid Chromatography (HPLC), and their characterization using various analytical methods.

Determining the absolute configuration of each stereocenter (R or S) is a critical aspect of stereochemical investigation. This is often achieved through X-ray crystallography of a single crystal of a pure stereoisomer or a suitable crystalline derivative. Spectroscopic methods like Circular Dichroism (CD) spectroscopy, in conjunction with quantum chemical calculations, can also be employed. Furthermore, the application of Mosher's method, involving the formation of diastereomeric esters with a chiral reagent, can be used to determine the absolute configuration of the hydroxyl-bearing carbon.

Chiral Pool Synthesis and Derivatization Strategies for Enantioenriched this compound

Chiral pool synthesis involves the use of readily available, enantiomerically pure natural products as starting materials to synthesize a target molecule with a defined stereochemistry. For this compound, a potential strategy could start from a chiral precursor that already contains some of the required stereocenters.

Derivatization strategies are often employed to separate enantiomers or to enhance the analytical signal for chiral analysis. For instance, the hydroxyl group of this compound could be reacted with a chiral derivatizing agent to form diastereomers that can be more easily separated by standard chromatography. These derivatives can also be used to determine the enantiomeric excess of a sample.

Stereoselective Reactions Involving this compound Precursors

The synthesis of specific stereoisomers of this compound would rely on stereoselective reactions. A key precursor would be 2,6-dimethylcyclohexanone (B152311). The stereoselective reduction of the carbonyl group in cis- or trans-2,6-dimethylcyclohexanone would yield specific diastereomers of 2,6-dimethylcyclohexanol (B1210312). The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome, favoring the formation of either the axial or equatorial alcohol.

Following the formation of the desired 2,6-dimethylcyclohexanol isomer, the introduction of the methoxymethyl group at the 1-position would need to be achieved. This could potentially be done via a Williamson ether synthesis, where the corresponding alkoxide of the cyclohexanol (B46403) reacts with a methoxymethyl halide. The stereochemical integrity of the starting alcohol would need to be maintained throughout this process.

Reactivity and Reaction Mechanisms of 1 Methoxymethyl 2,6 Dimethylcyclohexanol

Theoretical Reactivity at the Hydroxyl Group

The hydroxyl (-OH) group in a substituted cyclohexanol (B46403) is a versatile functional group capable of a range of transformations.

Predicted Reactions of the Methoxymethyl Ether Moiety

The methoxymethyl (MOM) ether is a common protecting group for alcohols in organic synthesis, and its reactivity is well-documented.

Inferred Reactivity of the Cyclohexane (B81311) Ring System

The cyclohexane ring itself is a saturated hydrocarbon system and is generally unreactive towards many chemical reagents under mild conditions. Reactions involving the C-H bonds of the ring would likely require highly reactive species, such as free radicals, or specific catalytic activation, which are not commonly employed in standard organic transformations.

While the chemical structure of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol suggests a predictable pattern of reactivity based on the known behavior of its functional groups, a definitive and detailed account of its reaction mechanisms and the specific conditions required for its transformation remains unelucidated in the available scientific literature. The generation of a comprehensive article with detailed research findings and data tables, as initially requested, is therefore not possible at this time. Further experimental investigation into the chemical properties of this compound is required to fill this knowledge gap.

Functionalization of Unactivated C-H Bonds within this compound

No research has been published detailing the functionalization of unactivated C-H bonds specifically within the this compound molecule.

Ring-Opening or Rearrangement Reactions of this compound

There are no documented studies on ring-opening or rearrangement reactions involving this compound.

Investigation of Reaction Kinetics and Thermodynamics for Transformations of this compound

No data on the reaction kinetics or thermodynamics for any transformations of this compound is available in the current body of scientific literature.

Advanced Derivatization and Functionalization of 1 Methoxymethyl 2,6 Dimethylcyclohexanol

Synthesis of Complex Scaffolds from 1-(Methoxymethyl)-2,6-dimethylcyclohexanol

The transformation of this compound into more elaborate molecular scaffolds can be envisioned through several synthetic avenues. A primary strategy involves the cleavage of the methoxymethyl ether to liberate the tertiary hydroxyl group, which can then serve as a reactive handle for subsequent constructions. Alternatively, reactions targeting the cyclohexane (B81311) ring, though challenging due to steric hindrance, could provide pathways to novel architectures.

A key initial step in many synthetic routes would be the deprotection of the MOM ether. This would yield 1-(hydroxymethyl)-2,6-dimethylcyclohexanol, a diol that offers two points for further functionalization. The tertiary alcohol of the parent compound, once deprotected, could be converted into a good leaving group, such as a tosylate or mesylate. However, due to the steric hindrance of the tertiary center, SN2 reactions would be highly disfavored. Instead, under appropriate conditions, SN1-type reactions or elimination reactions might be induced, leading to the formation of alkenes or rearranged products that could serve as precursors to complex scaffolds.

For instance, esterification or etherification of the deprotected primary alcohol with bifunctional reagents could lead to the formation of macrocycles or polymers. Coupling two molecules of the deprotected diol through a dicarboxylic acid, for example, would generate a dimeric structure, representing a basic complex scaffold.

Below is a table outlining potential reactions for the synthesis of complex scaffolds starting from this compound, primarily after deprotection to the corresponding diol.

| Starting Material | Reagent(s) | Proposed Scaffold Type | Reaction Class |

| 1-(Hydroxymethyl)-2,6-dimethylcyclohexanol | Phosgene, high dilution | Carbonate-linked macrocycle | Cyclization |

| 1-(Hydroxymethyl)-2,6-dimethylcyclohexanol | Adipoyl chloride, base | Polyester chain | Polymerization |

| 1-(Hydroxymethyl)-2,6-dimethylcyclohexanol | 1,4-Diiodobutane, NaH | Bis-ether linked dimer | Williamson Ether Synthesis |

| 1-(Hydroxymethyl)-2,6-dimethylcyclohexanol | Grubbs' catalyst (after functionalization with terminal alkenes) | Ring-closing metathesis product | Metathesis |

This interactive table summarizes hypothetical pathways to complex scaffolds.

Introduction of New Functional Groups onto the this compound Core

The introduction of new functional groups onto the this compound core can be achieved by targeting the MOM-protected hydroxyl group, the cyclohexane ring, or the methoxymethyl group itself. The most straightforward approach involves the deprotection of the MOM ether, followed by functional group interconversion of the resulting alcohol.

Upon cleavage of the MOM ether, the liberated tertiary alcohol can be oxidized. While the oxidation of tertiary alcohols is not as common as that of primary or secondary alcohols, under forcing conditions, oxidative cleavage of the C-C bonds adjacent to the alcohol can occur. A more synthetically useful approach would be to focus on the derivatization of a deprotected primary alcohol if the starting material were considered to be a protected diol.

Assuming the primary interest is in modifying the existing structure, the cyclohexane ring itself presents targets for functionalization. Free-radical halogenation could introduce chloro or bromo substituents at various positions on the ring, although this would likely result in a mixture of isomers due to the multiple abstractable hydrogen atoms. The directing effects of the existing alkyl and methoxymethyl substituents would influence the regioselectivity of such reactions.

The following table details potential reactions for introducing new functional groups.

| Target Site | Desired Functional Group | Reagent(s) | Resulting Compound Structure |

| Tertiary Alcohol (after deprotection) | Chloro | HCl, ZnCl2 | 1-(Chloromethyl)-2,6-dimethylcyclohexanol |

| Tertiary Alcohol (after deprotection) | Azido | PPh3, DDAD, HN3 | 1-(Azidomethyl)-2,6-dimethylcyclohexanol |

| Cyclohexane Ring | Bromo | N-Bromosuccinimide, light | Bromo-1-(methoxymethyl)-2,6-dimethylcyclohexanol (isomer mixture) |

| Cyclohexane Ring | Nitro | HNO3, H2SO4 | Nitro-1-(methoxymethyl)-2,6-dimethylcyclohexanol (isomer mixture) |

This interactive table outlines methods for introducing new functional groups.

Exploration of Protecting Group Strategies for this compound

The methoxymethyl (MOM) ether in the title compound can be viewed as a protecting group for a tertiary alcohol. The strategic use and removal of this group are central to any further synthetic modifications. The MOM group is known for its stability under a wide range of conditions, including those that are basic, nucleophilic, and reductive, making it a robust protecting group. adichemistry.com However, it is sensitive to acidic conditions. adichemistry.com

The cleavage of the MOM ether is typically achieved through acid-catalyzed hydrolysis. wikipedia.org A variety of Brønsted and Lewis acids can be employed for this purpose. For example, treatment with mineral acids like HCl in an alcohol solvent is a common method. adichemistry.com Lewis acids such as magnesium bromide (MgBr2), zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)2), or boron trichloride (B1173362) (BCl3) can also effectively remove the MOM group, often under milder conditions which may offer better compatibility with other functional groups in the molecule. acs.orgresearchgate.net

The choice of deprotection agent can be critical for selectivity. In a molecule containing multiple protecting groups, the MOM group can be removed selectively. For instance, it is generally more acid-labile than a benzyl (B1604629) ether but more stable than a silyl (B83357) ether like tert-butyldimethylsilyl (TBDPS). This allows for orthogonal deprotection strategies in the synthesis of complex molecules. A mixture of zinc bromide and propanethiol has been reported as a highly selective method for deprotecting MOM ethers in the presence of other labile groups. thieme-connect.com

The table below summarizes various deprotection strategies for the methoxymethyl group.

| Reagent(s) | Solvent(s) | Conditions | Selectivity Notes |

| HCl (catalytic) | Methanol | Reflux | Can cleave other acid-sensitive groups like silyl ethers. |

| p-Toluenesulfonic acid (p-TsOH) | Methanol/Water | Room Temp to Reflux | Mildly acidic conditions. researchgate.net |

| Magnesium Bromide (MgBr2) | Diethyl ether | Room Temp | Generally mild and selective. |

| Zinc Bromide (ZnBr2) / Propanethiol (n-PrSH) | Dichloromethane | 0 °C to Room Temp | High selectivity for MOM ethers over TBDPS and acetate (B1210297) groups. thieme-connect.com |

| Boron Trichloride (BCl3) | Dichloromethane | -78 °C to 0 °C | Potent Lewis acid, effective but may lack selectivity. acs.org |

This interactive table presents a summary of deprotection methods for the MOM ether.

Applications of 1 Methoxymethyl 2,6 Dimethylcyclohexanol in Organic Synthesis

Computational and Theoretical Studies of 1 Methoxymethyl 2,6 Dimethylcyclohexanol

Quantum Chemical Calculations on 2,6-dimethylcyclohexanol (B1210312)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, such as Density Functional Theory (DFT), provide deep insights into the structure, stability, and reactivity of chemical compounds like 2,6-dimethylcyclohexanol.

Electronic Structure and Bonding Analysis of 2,6-dimethylcyclohexanol

The electronic structure and bonding of 2,6-dimethylcyclohexanol can be thoroughly investigated using quantum chemical methods. These calculations reveal the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. It allows for the investigation of charge distribution on individual atoms, the nature of bonding and antibonding orbitals, and the stabilizing effects of hyperconjugation. For 2,6-dimethylcyclohexanol, NBO analysis can elucidate the interactions between the hydroxyl group, the methyl groups, and the cyclohexane (B81311) ring.

Table 1: Calculated Electronic Properties of cis-2,6-dimethylcyclohexanol

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |

Reaction Pathway Modeling for Transformations of 2,6-dimethylcyclohexanol

Computational modeling can be employed to map out the potential energy surfaces of chemical reactions involving 2,6-dimethylcyclohexanol. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction mechanisms and kinetics.

For instance, the oxidation of 2,6-dimethylcyclohexanol to 2,6-dimethylcyclohexanone (B152311) is a common transformation that can be modeled. researchgate.net Quantum chemical calculations can be used to explore different reaction pathways, such as those involving various oxidizing agents or catalysts. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

These models can also predict the stereochemical outcome of reactions, which is particularly important for a substituted cyclohexane like 2,6-dimethylcyclohexanol, which has multiple stereoisomers.

Molecular Dynamics Simulations for Conformational Analysis of 2,6-dimethylcyclohexanol

The cyclohexane ring is not planar and exists predominantly in a chair conformation. For substituted cyclohexanes like 2,6-dimethylcyclohexanol, the substituents can occupy either axial or equatorial positions, leading to different conformers with varying stabilities. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of such molecules. nih.gov

MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior. nih.gov For 2,6-dimethylcyclohexanol, MD simulations can be used to study the chair-to-chair ring flip and to determine the relative populations of conformers with axial and equatorial substituents. The stability of these conformers is influenced by steric interactions, such as 1,3-diaxial interactions, which occur when bulky substituents occupy axial positions.

The results of these simulations can be used to calculate the free energy difference between different conformations, which in turn determines their equilibrium distribution. sapub.org

Table 2: Conformational Analysis of cis-1,2-dimethylcyclohexane (B165935) (as an analogue)

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Steric Interactions |

|---|---|---|

| Diequatorial | 0.0 | Most stable conformation |

Structure-Reactivity Relationship Prediction for 2,6-dimethylcyclohexanol Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov For derivatives of 2,6-dimethylcyclohexanol, QSAR models can be developed to predict their properties without the need for experimental synthesis and testing of every compound.

In a typical QSAR study, a set of known derivatives and their measured activities are used to train a model. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the observed activity. acs.org The resulting QSAR model can then be used to predict the activity of new, untested derivatives. For example, a QSAR study on cyclohexanol (B46403) derivatives used parameters like logP, steric energy, HOMO, and LUMO to predict their effects on percutaneous absorption. nih.gov

Table 3: Hypothetical QSAR Model for a Series of Cyclohexanol Derivatives

| Descriptor | Coefficient (Illustrative) | Correlation |

|---|---|---|

| LogP | +0.5 | Positive correlation with activity |

| Steric Energy | -0.2 | Negative correlation with activity |

Advanced Spectroscopic Characterization of 1 Methoxymethyl 2,6 Dimethylcyclohexanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Beyond Basic Identification

While one-dimensional ¹H and ¹³C NMR are fundamental for initial identification, a deeper understanding of the complex stereochemistry of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol necessitates the use of more advanced NMR techniques.

Two-dimensional NMR spectroscopy is indispensable for unambiguously assigning all proton and carbon signals and for determining the through-bond and through-space correlations within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be used to trace the connectivity of the protons on the cyclohexane (B81311) ring, starting from an easily identifiable proton, such as the one on the carbon bearing the hydroxyl group (C1-H), and moving to the adjacent protons at C2 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is essential for assigning the carbon signals of the cyclohexane ring and the methyl and methoxymethyl substituents based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbon (C1) by its correlation with the protons of the methyl groups at C2 and C6, and the protons of the methoxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space. For example, the spatial relationship between the methoxymethyl group and the methyl groups at C2 and C6 can be established, which helps in assigning the relative stereochemistry (cis/trans isomers).

Table 1: Illustrative 2D NMR Correlations for a Stereoisomer of this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| CH ₃ (at C2) | CH (at C2) | CH ₃ (at C2) | C1, C2, C3 | CH (at C2), CH (at C6), CH ₂ (methoxymethyl) |

| CH (at C2) | CH ₃ (at C2), CH ₂ (at C3) | CH (at C2) | C1, C3, C4, CH ₃ (at C2) | CH ₃ (at C2), CH (at C3) |

| CH ₂O (methoxymethyl) | OCH ₃ | CH ₂O | C1, OCH ₃ | OCH ₃, CH (at C2), CH (at C6) |

| OCH ₃ (methoxymethyl) | CH ₂O | OCH ₃ | CH ₂O | CH ₂O |

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. emory.edu Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions can be observed. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov For this compound, ssNMR could be used to:

Characterize Polymorphism: Different crystalline forms of the compound would give rise to distinct ssNMR spectra due to differences in molecular packing and conformation.

Study intermolecular interactions: Proximity between molecules in the crystal lattice can be probed, providing insights into hydrogen bonding networks involving the hydroxyl group.

Analyze conformational differences: The conformation of the cyclohexane ring in the solid state might differ from that in solution, and ssNMR can reveal these differences.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule, which are sensitive to its conformation. For cyclic molecules like cyclohexanols, these techniques can be used to study the conformational equilibrium between different chair and boat forms.

O-H Stretching: The position and shape of the O-H stretching band in the IR spectrum (typically around 3200-3600 cm⁻¹) can provide information about hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the methoxymethyl group would lead to a sharper, lower frequency band compared to intermolecular hydrogen bonding.

C-O Stretching: The C-O stretching vibrations (around 1000-1200 cm⁻¹) are also sensitive to the conformation of the molecule.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands that are unique to the specific conformation and stereoisomer of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the vibrational modes and determine the most stable conformers. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Conformational Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |

| O-H Stretch (Free) | 3600 - 3650 | Presence of non-hydrogen-bonded hydroxyl groups. |

| O-H Stretch (H-bonded) | 3200 - 3550 | Indicates inter- or intramolecular hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Characteristic of the cyclohexane and methyl groups. |

| C-O Stretch (Alcohol) | 1000 - 1200 | Sensitive to the axial/equatorial position of the hydroxyl group. |

| C-O-C Stretch (Ether) | 1070 - 1150 | Characteristic of the methoxymethyl group. |

Mass Spectrometry Fragmentation Pathways of this compound

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Under electron ionization (EI), this compound would undergo characteristic fragmentation.

A plausible fragmentation pathway would involve:

Loss of a methyl group (-CH₃): This would lead to a fragment ion with a mass of [M-15]⁺.

Loss of a methoxy (B1213986) group (-OCH₃): This would result in a fragment at [M-31]⁺.

Loss of the methoxymethyl group (-CH₂OCH₃): This would produce a significant peak at [M-45]⁺.

Dehydration (-H₂O): The loss of a water molecule from the molecular ion is a common fragmentation for alcohols, leading to a peak at [M-18]⁺.

Ring cleavage: The cyclohexane ring can undergo various cleavage reactions, leading to a complex pattern of smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| [M]⁺ | Molecular Ion | - |

| [M-15]⁺ | [M - CH₃]⁺ | CH₃• |

| [M-18]⁺ | [M - H₂O]⁺ | H₂O |

| [M-31]⁺ | [M - OCH₃]⁺ | OCH₃• |

| [M-45]⁺ | [M - CH₂OCH₃]⁺ | CH₂OCH₃• |

X-ray Crystallography of this compound Single Crystals or Derivatives

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry if a suitable crystal can be grown. For this compound, X-ray crystallography would:

Unambiguously determine the relative stereochemistry of the substituents on the cyclohexane ring.

Reveal the preferred conformation of the cyclohexane ring in the solid state.

Provide detailed information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

In cases where the parent compound does not form suitable crystals, derivatization to a more crystalline compound can be employed.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of this compound Enantiomers

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these enantiomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, the CD spectrum will show positive and negative peaks that are characteristic of its absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is also characteristic of the enantiomer.

These techniques are particularly powerful when combined with theoretical calculations to predict the chiroptical properties of a given enantiomer, allowing for the assignment of the absolute configuration of the synthesized or isolated compound.

Future Research Directions for 1 Methoxymethyl 2,6 Dimethylcyclohexanol

Exploration of Undiscovered Reactivity Modes

The unique combination of a tertiary alcohol and an acid-labile MOM ether on a cyclohexane (B81311) scaffold suggests that 1-(methoxymethyl)-2,6-dimethylcyclohexanol could be a versatile substrate for discovering novel chemical transformations. Current knowledge largely pertains to the general reactivity of its constituent functional groups, such as the use of MOM ethers as protecting groups for alcohols. vaia.comwikipedia.orgadichemistry.com Future research could move beyond this established role to explore more complex and synthetically useful reactions.

Key areas for investigation include:

Intramolecular Rearrangements: The proximity of the hydroxyl and methoxymethyl groups could facilitate novel acid-catalyzed intramolecular cyclization or rearrangement reactions. Investigation into the use of various Brønsted and Lewis acids could lead to the formation of unique oxygen-containing heterocyclic systems, such as functionalized oxetanes or tetrahydrofurans, which are valuable structural motifs in medicinal chemistry.

Oxidative Fragmentation: Exploring the reaction of this compound with a range of oxidizing agents could lead to selective C-C bond cleavage. This could provide a synthetic route to highly functionalized acyclic compounds that would be challenging to prepare otherwise. The reaction's outcome could be directed by the choice of oxidant and reaction conditions.

Catalytic C-H Functionalization: The cyclohexane ring contains multiple C-H bonds that could be targets for modern catalytic functionalization. Research into transition-metal-catalyzed reactions could enable the direct introduction of new functional groups onto the carbocyclic core, offering a powerful tool for rapidly building molecular complexity from this simple starting material.

A hypothetical research program could systematically explore these possibilities, as detailed in the table below.

| Research Focus | Proposed Reagent/Catalyst Class | Potential Product Class | Scientific Goal |

| Intramolecular Cyclization | Lewis Acids (e.g., TMSOTf, Sc(OTf)₃) | Substituted Oxetanes | Discovery of novel etherification pathways |

| Ring-Opening Fragmentation | Hypervalent Iodine Reagents | Acyclic Keto-aldehydes | Development of new bond-cleavage strategies |

| C-H Arylation | Palladium(II) Catalysts with Directing Groups | Arylated Cyclohexanol (B46403) Derivatives | Increasing molecular complexity efficiently |

Development of Sustainable Synthesis Routes

The industrial viability and environmental footprint of any chemical compound are increasingly dependent on the availability of green and sustainable synthesis methods. mdpi.com Future research on this compound should prioritize the development of such processes, moving away from traditional methods that may rely on harsh conditions or hazardous reagents.

Promising research directions include:

Bio-based Feedstocks: Investigating synthetic pathways that begin from renewable resources is a primary goal of green chemistry. researchgate.net Routes starting from bio-derived precursors, such as terpenes or other plant-based cyclohexanoids, could be explored to reduce reliance on petrochemicals.

Catalytic Processes: The development of efficient catalytic systems can minimize waste and energy consumption. mdpi.com Research could focus on heterogeneous catalysts that are easily recoverable and reusable, or on biocatalysis using enzymes to perform key transformations with high selectivity under mild conditions. oiccpress.com For instance, enzymatic reduction of a precursor ketone could establish the desired stereochemistry at the 2,6-positions.

Flow Chemistry and Process Intensification: Shifting from traditional batch synthesis to continuous flow processes can offer improved safety, efficiency, and scalability. Future work could design a multi-step flow synthesis of this compound, potentially integrating catalytic steps to create a more streamlined and sustainable manufacturing process.

The following table compares a hypothetical traditional synthesis with a potential sustainable alternative.

| Metric | Hypothetical Traditional Route | Proposed Sustainable Route |

| Starting Material | Petroleum-derived 2,6-dimethylphenol | Bio-derived Limonene |

| Key Transformation | Reduction with LiAlH₄ | Enzymatic reduction |

| Solvent | Anhydrous Diethyl Ether | Water or benign solvent |

| Waste Profile | Stoichiometric metal waste | Minimal, catalyst is recycled |

| Energy Input | High temperature/pressure steps | Ambient temperature/pressure |

Integration into Advanced Materials Science

The structural characteristics of this compound make it an intriguing candidate as a monomer or building block for the synthesis of novel polymers and advanced materials. msu.edu The hydroxyl group provides a reactive handle for polymerization, while the bulky, substituted cyclohexane core can impart unique physical properties to the resulting material.

Future research in this area could focus on:

Polyester and Polycarbonate Synthesis: The hydroxyl group can be used to incorporate the molecule into polyesters or polycarbonates through condensation polymerization. The rigid and non-planar structure of the dimethylcyclohexane unit could lead to polymers with high glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength compared to polymers made from linear diols.

Functional Coatings and Resins: As a functional alcohol, it could be used to create specialty resins, for example, by reaction with isocyanates to form polyurethanes or with epoxides to form epoxy resins. The methoxymethyl group could potentially be used as a latent reactive site, allowing for secondary cross-linking reactions to modify the final properties of the material.

Biodegradable Polymers: By incorporating ester linkages that are susceptible to hydrolysis, it may be possible to design biodegradable polymers derived from this monomer. technochemical.com Research could focus on copolymerizing it with monomers known to promote biodegradability, such as lactic acid or caprolactone, to create sustainable materials for packaging or biomedical applications. researchgate.net

| Polymer Type | Potential Monomer Role | Predicted Material Property | Potential Application |

| Polyesters | Diol replacement | High Tg, optical clarity | Engineering plastics, optical films |

| Polyurethanes | Chain extender/cross-linker | Increased hardness, thermal stability | High-performance coatings |

| Copolymers | Modifying monomer | Tunable biodegradability, hydrophobicity | Sustainable packaging, medical devices |

Interdisciplinary Research Opportunities

The full potential of this compound can be realized through collaborations that bridge chemistry with other scientific disciplines. Its structural similarity to biologically active molecules and its potential use in materials science open up numerous opportunities for interdisciplinary projects.

Medicinal Chemistry and Pharmacology: The parent compound, 2,6-dimethylcyclohexanol (B1210312), has been investigated for its anesthetic properties, drawing comparisons to the common anesthetic propofol. smith.edusmith.edu An important interdisciplinary research question would be to investigate whether the addition of the methoxymethyl group modulates this biological activity. Collaboration with pharmacologists and neuroscientists could involve synthesizing the compound and its stereoisomers for in vitro and in vivo testing to explore its potential as a novel therapeutic agent.

Computational Chemistry: Theoretical studies can provide valuable insights into the compound's properties and reactivity, guiding experimental work. youtube.com Computational chemists could model reaction pathways to predict the most likely outcomes of the unexplored reactions described in section 9.1, calculate the expected physical properties of polymers derived from the molecule, and predict its binding affinity to biological targets.

Materials Engineering: Collaboration between synthetic chemists and materials engineers would be crucial for translating novel polymers into functional devices and materials. While chemists would focus on synthesizing and characterizing polymers based on this compound, materials engineers could process these new materials and test their performance in real-world applications, such as in advanced coatings, 3D-printed objects, or electronic components.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(methoxymethyl)-2,6-dimethylcyclohexanol, and how can stereoisomers be characterized?

- Methodology : The synthesis of 2,6-dimethylcyclohexanol derivatives typically involves acid-catalyzed dehydration or oxidation of substituted cyclohexanols. For stereoisomer characterization, nuclear magnetic resonance (NMR) spectroscopy is critical. For example, the cis,cis-2,6-dimethylcyclohexanol isomer (82% yield) exhibits distinct NMR signals: a sharp doublet at 1.0 ppm (equivalent methyl groups) and an unresolved singlet at 3.55 ppm (methine proton adjacent to the hydroxyl group) . Gas chromatography (GC) with optimized columns can resolve and quantify isomer mixtures .

Q. What reaction mechanisms dominate in the oxidation of 2,6-dimethylcyclohexanol derivatives, and how do reaction conditions influence product distribution?

- Methodology : Oxidation reactions (e.g., using non-heme iron catalysts) often follow sterically sensitive pathways. For instance, 2,6-dimethylcyclohexanol oxidizes to 2,6-dimethylcyclohexanone under mild conditions. Reaction outcomes depend on catalyst design (e.g., self-assembled imine-based complexes) and temperature control. Competing mechanisms, such as Zaitsev vs. anti-Zaitsev elimination, can be probed via GC-MS and kinetic studies .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex mixtures?

- Methodology : High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular structure. For quantification, GC with flame ionization detection (FID) or liquid chromatography (LC) paired with UV-Vis detectors is preferred. Physical constants (e.g., boiling point: ~176°C, density: 0.923 g/cm³) aid in purification and identification .

Advanced Research Questions

Q. How does steric hindrance in 2,6-dimethylcyclohexanol derivatives impact catalytic oxidation efficiency?

- Methodology : Steric effects are evaluated using bulky substituents and comparative kinetics. For example, catalytic oxidation of 2,6-dimethylcyclohexanol with self-assembled complex 1 (Fe-based) shows reduced activity compared to less hindered cyclohexanol due to restricted substrate access to the catalytic core. Turnover numbers (TONs) and activation parameters (Δ‡H, Δ‡S) derived from Arrhenius plots quantify steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.